Cas no 2137728-39-1 (4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino)-)

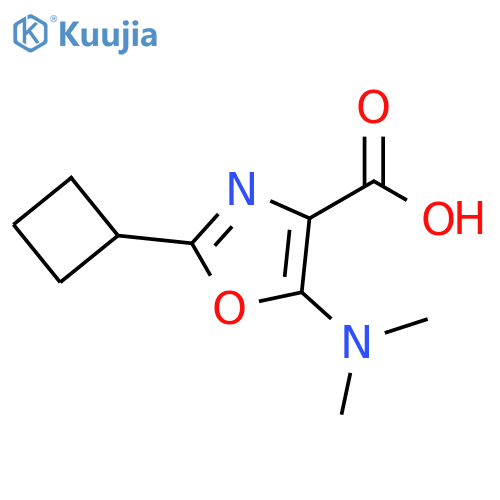

2137728-39-1 structure

商品名:4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino)-

CAS番号:2137728-39-1

MF:C10H14N2O3

メガワット:210.229762554169

CID:5257271

4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino)- 化学的及び物理的性質

名前と識別子

-

- 4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino)-

-

- インチ: 1S/C10H14N2O3/c1-12(2)9-7(10(13)14)11-8(15-9)6-4-3-5-6/h6H,3-5H2,1-2H3,(H,13,14)

- InChIKey: NJLTXFBADBOFOC-UHFFFAOYSA-N

- ほほえんだ: O1C(N(C)C)=C(C(O)=O)N=C1C1CCC1

4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-376676-10.0g |

2-cyclobutyl-5-(dimethylamino)-1,3-oxazole-4-carboxylic acid |

2137728-39-1 | 10.0g |

$4914.0 | 2023-03-02 | ||

| Enamine | EN300-376676-1.0g |

2-cyclobutyl-5-(dimethylamino)-1,3-oxazole-4-carboxylic acid |

2137728-39-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-376676-2.5g |

2-cyclobutyl-5-(dimethylamino)-1,3-oxazole-4-carboxylic acid |

2137728-39-1 | 2.5g |

$2240.0 | 2023-03-02 | ||

| Enamine | EN300-376676-0.25g |

2-cyclobutyl-5-(dimethylamino)-1,3-oxazole-4-carboxylic acid |

2137728-39-1 | 0.25g |

$1051.0 | 2023-03-02 | ||

| Enamine | EN300-376676-0.05g |

2-cyclobutyl-5-(dimethylamino)-1,3-oxazole-4-carboxylic acid |

2137728-39-1 | 0.05g |

$959.0 | 2023-03-02 | ||

| Enamine | EN300-376676-0.5g |

2-cyclobutyl-5-(dimethylamino)-1,3-oxazole-4-carboxylic acid |

2137728-39-1 | 0.5g |

$1097.0 | 2023-03-02 | ||

| Enamine | EN300-376676-5.0g |

2-cyclobutyl-5-(dimethylamino)-1,3-oxazole-4-carboxylic acid |

2137728-39-1 | 5.0g |

$3313.0 | 2023-03-02 | ||

| Enamine | EN300-376676-0.1g |

2-cyclobutyl-5-(dimethylamino)-1,3-oxazole-4-carboxylic acid |

2137728-39-1 | 0.1g |

$1005.0 | 2023-03-02 |

4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino)- 関連文献

-

1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

2137728-39-1 (4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(dimethylamino)-) 関連製品

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量